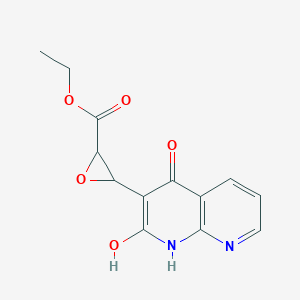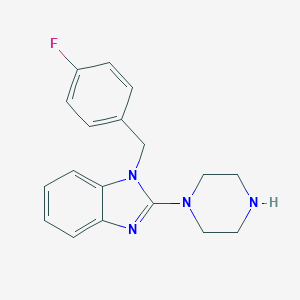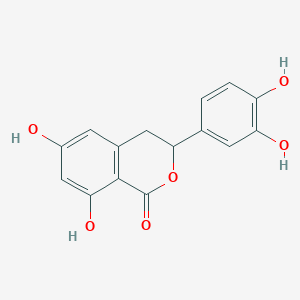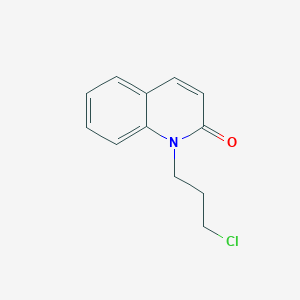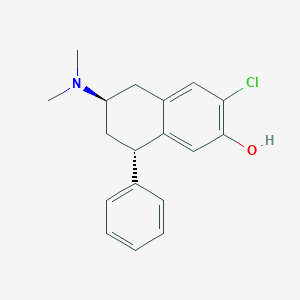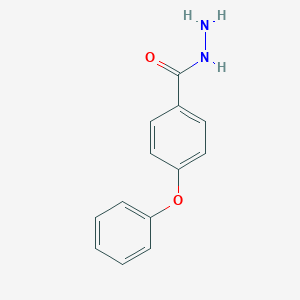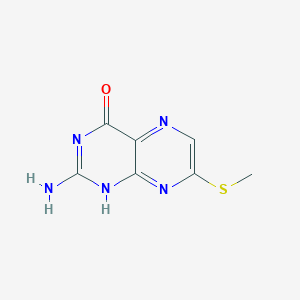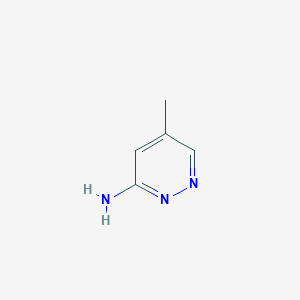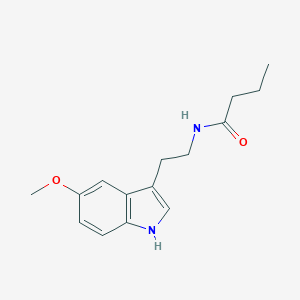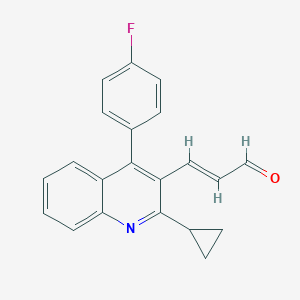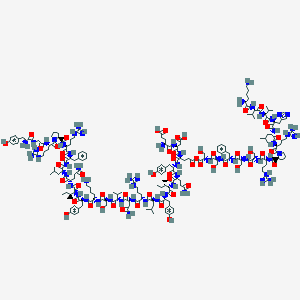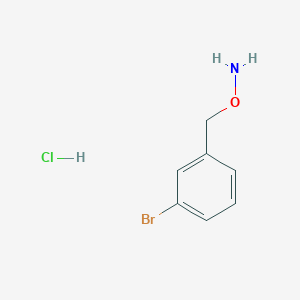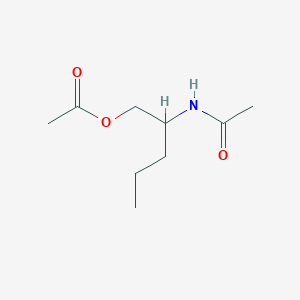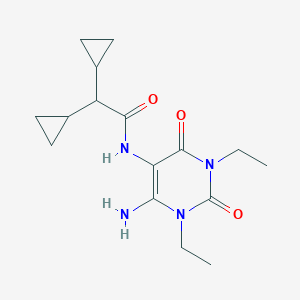
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, commonly known as CPAA, is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and survival of rapidly proliferating cells. CPAA has been extensively studied for its potential use as an anticancer agent and has shown promising results in preclinical studies.
Wirkmechanismus
CPAA inhibits Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, CPAA disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and induction of apoptosis in rapidly proliferating cells, such as cancer cells.
Biochemische Und Physiologische Effekte
CPAA has been shown to have selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the higher rate of proliferation in cancer cells, which makes them more dependent on the de novo pyrimidine biosynthesis pathway. CPAA has also been shown to have anti-inflammatory effects, which may contribute to its potential use in other diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPAA is its potent inhibitory activity towards Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which makes it a promising candidate for further development as an anticancer agent. However, CPAA has limited solubility in aqueous solutions, which may pose challenges for its formulation and delivery. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans.
Zukünftige Richtungen
There are several future directions for the development of CPAA as an anticancer agent. One potential direction is to explore the use of CPAA in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop more potent and selective inhibitors of Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which may have improved therapeutic potential compared to CPAA. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans, as well as its potential use in other diseases, such as rheumatoid arthritis.
Synthesemethoden
CPAA can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropane carboxylic acid with ethylamine to form cyclopropaneacetamide, which is then reacted with 6-amino-1,3-diethyluracil to form CPAA.
Wissenschaftliche Forschungsanwendungen
CPAA has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, including inhibition of tumor growth and induction of apoptosis in cancer cells. CPAA has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and gemcitabine.
Eigenschaften
CAS-Nummer |
142458-94-4 |
|---|---|
Produktname |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c |
Molekularformel |
C16H24N4O3 |
Molekulargewicht |
320.39 g/mol |
IUPAC-Name |
N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-2,2-dicyclopropylacetamide |
InChI |
InChI=1S/C16H24N4O3/c1-3-19-13(17)12(15(22)20(4-2)16(19)23)18-14(21)11(9-5-6-9)10-7-8-10/h9-11H,3-8,17H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
ATPKLNOZWWXICQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
Kanonische SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
Synonyme |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--cyclopropyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



